molecular formula C63H98O29 B8069637 TubeimosideI

TubeimosideI

カタログ番号 B8069637
分子量: 1319.4 g/mol
InChIキー: KDLDEZGLVXPNOJ-OJTBJDTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TubeimosideI is a useful research compound. Its molecular formula is C63H98O29 and its molecular weight is 1319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Antitumor and Anti-inflammatory Effects : Tubeimoside I demonstrates potent antitumor effects, including the inhibition of tumor promotion and inflammation. It has shown efficacy in 2-stage carcinogenesis of mouse skin and has anti-inflammatory effects on mouse ear edema (Li-jian Yu et al., 1992).

  • Induction of Cell Cycle Arrest and Apoptosis : Studies have shown that tubeimoside I can induce cell cycle arrest and apoptosis in HeLa cells, a human cervical cancer cell line. This includes triggering both intrinsic and extrinsic pathways of apoptosis (Ping Yang et al., 2002).

  • Structure-Activity Relationship : Analysis of tubeimosides I, II, and III reveals their anti-inflammatory, antitumor, and antitumor-promoting effects. Among them, tubeimoside II shows stronger activities and lower toxicity compared to tubeimoside I (T. Yu et al., 2001).

  • Pharmacokinetics in Rats : A study focused on the pharmacokinetics and bioavailability of tubeimoside I in rats, using liquid chromatography and mass spectrometry for detection. This research is crucial for understanding how tubeimoside I is processed in the body (Ming-jin Liang et al., 2007).

  • Interaction with Human Serum Albumin : Research on the interaction between tubeimoside I and human serum albumin (HSA) reveals insights into its mechanism of action. Changes in HSA structure upon interaction with tubeimoside I were observed (Xiaogang Lin et al., 2015).

  • Effect on HepG2 Cells : Tubeimoside I has been shown to induce cell death and inhibit growth in HepG2 cells, a human liver cancer cell line. This includes effects on cell cycle arrest, especially at the G2/M phase (Xiaogang Lin et al., 2014).

  • Glioma Apoptosis Regulation : Tubeimoside-1 induces apoptosis in glioma cells by regulating the Bax/Bcl-2 ratio and the ROS/Cytochrome C/Caspase-3 pathway (Geng Jia et al., 2015).

  • Effect on Angiogenesis : Tubeimoside I has been found to promote angiogenesis, crucial for tissue repair and regeneration, via the eNOS-VEGF signaling pathway (Xiyang Yang et al., 2020).

  • Diabetes-induced Bone Loss : Tubeimoside I also shows potential in suppressing diabetes-induced bone loss in rats, inhibiting osteoclast formation and function (Mingli Yang et al., 2020).

特性

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,19S,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDEZGLVXPNOJ-OJTBJDTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)C[C@](CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。